2,4-dichloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide
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Overview
Description
2,4-dichloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide is a complex organic compound that features a benzofuran core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Chlorine Substituents: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The benzofuran core can be coupled with the benzamide moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,4-dichloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core and the substituents play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide
- 2,4-dichloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide
- 2,4-dichloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}propionamide
Uniqueness
The unique combination of the benzofuran core with the specific substituents in this compound provides distinct chemical and biological properties that are not observed in closely related compounds. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H14Cl3NO4 |
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Molecular Weight |
474.7 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C23H14Cl3NO4/c1-30-19-9-6-12(10-17(19)26)21(28)22-20(15-4-2-3-5-18(15)31-22)27-23(29)14-8-7-13(24)11-16(14)25/h2-11H,1H3,(H,27,29) |
InChI Key |
VFMSXZSIUHCSBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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